Cas no 1420792-86-4 (7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid)

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclohexene and pyridinone ring system with a carboxylic acid functional group. Its rigid structure and functional groups make it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The dimethyl substitution at the 7-position enhances steric stability, while the ketone and carboxylic acid moieties offer sites for further derivatization. This compound is valued for its potential in medicinal chemistry, serving as a scaffold for developing inhibitors or ligands targeting specific biological pathways. Its synthetic utility is underscored by its compatibility with diverse reaction conditions, enabling precise modifications for tailored applications.
7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid structure
1420792-86-4 structure
Product Name:7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
CAS No:1420792-86-4
MF:C12H15NO3
MW:221.252403497696
CID:4596404
PubChem ID:97036570
Update Time:2025-10-28

7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxylic acid, 1,2,5,6,7,8- hexahydro-7,7-dimethyl-2-oxo-
    • 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid
    • 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
    • Inchi: 1S/C12H15NO3/c1-12(2)4-3-7-5-8(11(15)16)10(14)13-9(7)6-12/h5H,3-4,6H2,1-2H3,(H,13,14)(H,15,16)
    • InChI Key: RNOJKOGSFCPGGN-UHFFFAOYSA-N
    • SMILES: N1C2=C(CCC(C)(C)C2)C=C(C(O)=O)C1=O

7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid Pricemore >>

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Additional information on 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Research Brief on 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 1420792-86-4)

7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 1420792-86-4) is a synthetic organic compound with a hexahydroquinoline scaffold that has recently gained attention in medicinal chemistry and drug discovery. This bicyclic structure combines features of both quinoline and cyclohexene rings, making it an interesting pharmacophore for the development of novel therapeutic agents. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in various therapeutic areas.

Recent pharmacological investigations have revealed that this compound exhibits promising biological activities, particularly in the context of anti-inflammatory and anticancer applications. The presence of both carboxylic acid and ketone functional groups in its structure provides multiple sites for molecular interactions with biological targets. Computational docking studies suggest potential binding affinities with several protein kinases and inflammatory mediators, though exact mechanisms of action remain under investigation.

In synthetic chemistry, 1420792-86-4 has emerged as a valuable building block for the preparation of more complex molecules. Several research groups have reported innovative synthetic routes to this compound, with recent improvements focusing on green chemistry approaches that reduce environmental impact while maintaining high yields. The compound's stability under various conditions makes it particularly suitable for further derivatization and structure-activity relationship studies.

Analytical characterization of 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has been extensively documented in recent literature. Advanced techniques including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have confirmed its structural properties. These analyses are crucial for quality control in pharmaceutical development and for understanding the compound's physicochemical properties.

The current regulatory status of this compound varies by region, with several patent applications pending for its use in specific therapeutic formulations. Recent preclinical studies have shown favorable pharmacokinetic profiles, suggesting good oral bioavailability and metabolic stability. However, comprehensive toxicological assessments are still ongoing to fully evaluate its safety profile for potential clinical applications.

Future research directions for 1420792-86-4 include exploration of its potential in combination therapies, nanoparticle-based delivery systems, and as a scaffold for library development in high-throughput screening. The compound's unique structural features continue to inspire novel synthetic methodologies and biological investigations across multiple therapeutic areas.

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